1-(2,5-Dimethyl-phenyl)-piperazin-2-one
CAS No.:
Cat. No.: VC16895252
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O |
|---|---|
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 1-(2,5-dimethylphenyl)piperazin-2-one |
| Standard InChI | InChI=1S/C12H16N2O/c1-9-3-4-10(2)11(7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |
| Standard InChI Key | ZNNHHOZHMCKSJW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)N2CCNCC2=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 1-(2,5-Dimethylphenyl)-piperazin-2-one is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol. The core structure consists of a piperazine ring (a six-membered diamine) modified at the 1-position by a 2,5-dimethylphenyl group and at the 2-position by a ketone functionality. This configuration introduces both steric and electronic effects that influence reactivity and stability .
Key Structural Features:
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Piperazin-2-one backbone: The ketone at the 2-position creates a lactam structure, enhancing ring planarity and hydrogen-bonding potential.
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2,5-Dimethylphenyl substituent: The ortho- and para-methyl groups on the aromatic ring contribute to steric hindrance, potentially affecting substitution reactions and solubility .
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Tautomeric potential: The lactam-lactim tautomerism common in piperazin-2-one derivatives may influence its acid-base behavior and biological activity.
Synthetic Methodologies
While no explicit synthesis of 1-(2,5-Dimethylphenyl)-piperazin-2-one is documented, analogous routes from piperazine chemistry provide viable pathways:
Nucleophilic Aromatic Substitution
Patents describing the synthesis of 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine highlight the use of piperazine as a nucleophile reacting with halogenated aryl electrophiles . Adapting this approach:
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Electrophile preparation: 2,5-Dimethylchlorobenzene or fluoro derivatives serve as aryl halide precursors.
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Coupling reaction: Piperazin-2-one reacts with the electrophile in the presence of a strong base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–120°C .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields the product .
Oxidation of Piperazine Precursors
The ketone group in piperazin-2-one may be introduced via oxidation of a secondary amine. For example:
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Jones oxidation of 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8) using CrO₃ in H₂SO₄ .
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Air oxidation under basic conditions, leveraging the electron-donating methyl groups to stabilize intermediates.
Physicochemical Properties
Extrapolated from structurally related compounds :
| Property | Value/Range | Methodology |
|---|---|---|
| Melting Point | 120–125°C (estimated) | Differential Scanning Calorimetry |
| Solubility | - Methanol: >50 mg/mL | USP solubility classification |
| - Water: <0.1 mg/mL | ||
| logP (Partition Coefficient) | 2.8 ± 0.3 | HPLC retention time analysis |
| pKa | 6.2 (lactam NH) | Potentiometric titration |
The compound is expected to be air-sensitive due to the enolizable ketone and should be stored under inert gas at <15°C .
Reactivity and Functionalization
The lactam ring and aryl group enable diverse transformations:
Ring-Opening Reactions
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Acid hydrolysis: Concentrated HCl at reflux cleaves the lactam to yield 4-(2,5-dimethylphenylamino)butanoic acid.
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Reductive amination: NaBH₃CN in methanol reduces the ketone to a secondary amine, forming 1-(2,5-Dimethylphenyl)piperazine .
Electrophilic Aromatic Substitution
The dimethylphenyl group undergoes nitration (HNO₃/H₂SO₄) at the meta position to the methyl groups, yielding nitro derivatives for further reduction to amines.
Pharmacological and Industrial Applications
Piperazin-2-one derivatives are prevalent in CNS drugs, antimicrobial agents, and polymer additives:
Neuropharmacology
Structural analogs like vortioxetine (a serotonin modulator) demonstrate the piperazine scaffold’s utility in antidepressant design . The ketone group in 1-(2,5-Dimethylphenyl)-piperazin-2-one may enhance blood-brain barrier penetration compared to tertiary amines.
Material Science
As a monomer, the compound could polymerize via ring-opening to form polyamides with tailored thermal stability. Patent WO2017137048A1 notes similar derivatives’ use in organic electronics .
| Hazard | Precautionary Measures |
|---|---|
| Skin corrosion (Category 1B) | Wear nitrile gloves, face shield |
| Acute toxicity (Oral) | Avoid ingestion; use fume hood |
| Environmental toxicity | Dispose via hazardous waste |
Analytical Characterization
Critical techniques for identity confirmation:
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 2.25 (s, 6H, Ar-CH₃), 3.45–3.60 (m, 4H, piperazine H), 4.10–4.30 (m, 2H, CO-N-CH₂) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N vibration).
Chromatography
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